3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6-2-4-7(5-3-6)8-14-9(16-15-8)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQCQOQJVRBTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with trifluoromethylhydrazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The trifluoromethyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
The applications of 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole are primarily in scientific research, particularly in the development of pharmaceuticals. Oxadiazole derivatives, including this compound, have demonstrated various biological activities, making them useful in drug discovery and medicinal chemistry .
General Information
- IUPAC Name this compound
- Molecular Formula
- Molecular Weight 228.1705896 g/mol
- CAS Number 680215-58-1
Anticancer Research
1,3,4-oxadiazoles have gained interest as anticancer drugs . For example, certain oxadiazole derivatives have shown significant antiproliferative activity against various cancer cell lines .
Antimicrobial Activity
Oxadiazole derivatives exhibit broad-spectrum antimicrobial activity and have been investigated for antibacterial, antioxidant, anticonvulsant, analgesic, anti-inflammatory, antiemetic, antimicrobial, and antifungal properties . Their ability to increase lipophilicity allows them to reach targets more effectively .
GSK-3β Inhibitors
Some 1,2,4-oxadiazole derivatives have been designed and synthesized as glycogen synthase kinase 3β (GSK-3β) inhibitors, showing potential in treating Alzheimer's disease. These compounds have demonstrated antineuroinflammatory and neuroprotective activities .
Other Potential Applications
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or bind to receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Physicochemical and Energetic Properties
- Energetic Materials : 1,2,4-Oxadiazoles like bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane exhibit high detonation velocities (9053 m/s) but poor thermal stability (decomposition at 117°C). The trifluoromethyl group in the target compound may similarly enhance density and oxygen balance .
- Solubility and Stability : Carboxylic acid derivatives (e.g., 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid) show higher aqueous solubility compared to the target compound’s lipophilic 4-methylphenyl group .
Data Tables
Table 2: Substituent Effects on Properties
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Trifluoromethyl | Target compound, 1d | ↑ Metabolic stability, ↑ lipophilicity |
| Chlorothiophene | 1d | ↑ Electrophilicity, ↑ anticancer activity |
| Quinuclidinylmethyl | Borane complex 58 | ↑ Steric bulk, ↑ synthetic yield |
| Pyridyl | Compound 29 | ↑ Binding affinity to viral targets |
| Carboxylic acid | 3-(4-TFM-phenyl)-5-COOH | ↑ Aqueous solubility, ↓ logP |
Biological Activity
3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.
- Molecular Formula : C10H7F3N2O
- Molecular Weight : 232.17 g/mol
- CAS Number : 680215-58-1
- Structure : The compound features a trifluoromethyl group and a methylphenyl moiety attached to the oxadiazole ring, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of several oxadiazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results showed that derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 1.5 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains.
- Case Study : In a study assessing the antibacterial activity against Xanthomonas oryzae, derivatives exhibited higher inhibition rates than traditional antibiotics. For example, compound 4a demonstrated an inhibitory rate of 68.6%, outperforming bismerthiazol .
| Compound | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| This compound | Xanthomonas oryzae | 68.6 |
| Bismerthiazol | Xanthomonas oryzae | 49.6 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Inhibition of Bacterial Growth : Mechanistic studies suggest that oxadiazole derivatives disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Q & A
Q. How can researchers validate target engagement in biological systems?
- Methodology : Photoaffinity labeling (e.g., azide-tagged probes) coupled with click chemistry identifies binding partners. For example, a biotinylated analog confirmed TIP47 as the molecular target in apoptosis induction .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
